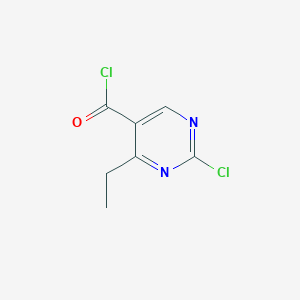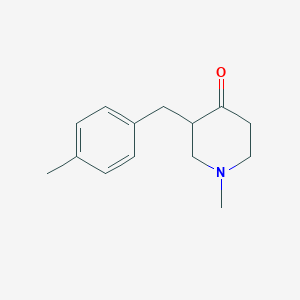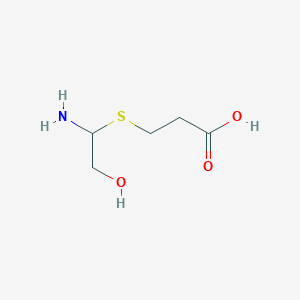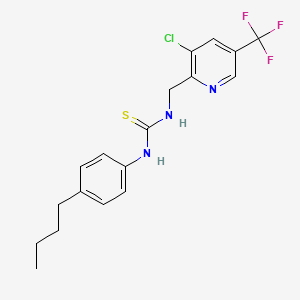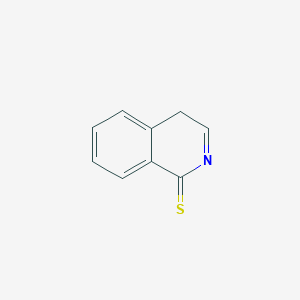
Isoquinoline-1(2H)-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isoquinoline-1(2H)-thione is a heterocyclic compound that contains a sulfur atom in place of the oxygen atom found in its oxygen analog, isoquinolin-1(2H)-one. This compound is part of the isoquinoline family, which is known for its diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Isoquinoline-1(2H)-thione can be synthesized through various methods. One common approach involves the cyclization of thioamides with ortho-substituted benzyl halides under basic conditions. Another method includes the use of Lawesson’s reagent to convert isoquinolin-1(2H)-one to its thione analog .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: Isoquinoline-1(2H)-thione undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it back to isoquinolin-1(2H)-one.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and thiols are commonly employed.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Isoquinolin-1(2H)-one.
Substitution: Various substituted isoquinoline derivatives.
Scientific Research Applications
Isoquinoline-1(2H)-thione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a probe in biochemical studies to investigate enzyme activities and protein interactions.
Medicine: this compound derivatives have shown potential as therapeutic agents for treating diseases such as cancer and infections.
Mechanism of Action
The mechanism of action of isoquinoline-1(2H)-thione involves its interaction with various molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it can interact with cellular proteins, altering their function and signaling pathways. These interactions contribute to its biological activities and therapeutic potential .
Comparison with Similar Compounds
Isoquinolin-1(2H)-one: The oxygen analog of isoquinoline-1(2H)-thione.
Quinoline-1(2H)-thione: A structurally similar compound with a different ring system.
Thiochroman-4-one: Another sulfur-containing heterocycle with distinct properties.
Uniqueness: this compound is unique due to its sulfur atom, which imparts different chemical reactivity and biological activity compared to its oxygen analog. This uniqueness makes it valuable in the development of new drugs and materials .
Properties
Molecular Formula |
C9H7NS |
|---|---|
Molecular Weight |
161.23 g/mol |
IUPAC Name |
4H-isoquinoline-1-thione |
InChI |
InChI=1S/C9H7NS/c11-9-8-4-2-1-3-7(8)5-6-10-9/h1-4,6H,5H2 |
InChI Key |
MKTABGSRMIVTTP-UHFFFAOYSA-N |
Canonical SMILES |
C1C=NC(=S)C2=CC=CC=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Bromo-5-fluoro-[1,2,4]triazolo[1,5-A]pyridin-2-amine](/img/structure/B13097988.png)
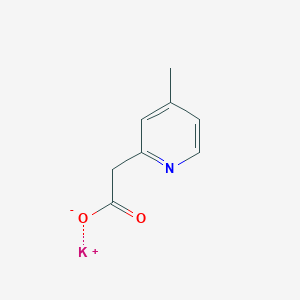
![7H-Pyrano[2,3-D]pyrimidin-7-one](/img/structure/B13098011.png)
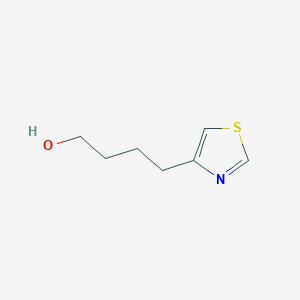
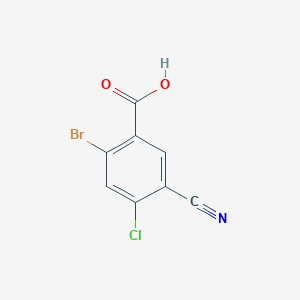

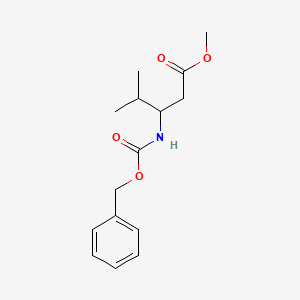
![[4-(Aziridin-1-yl)-2-{[(2-chlorophenyl)methyl]sulfanyl}pyrimidin-5-yl]methanol](/img/structure/B13098042.png)

